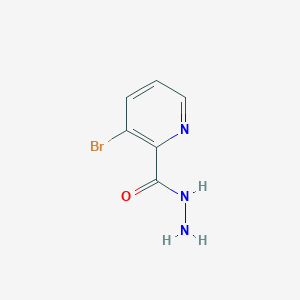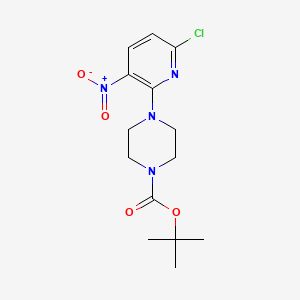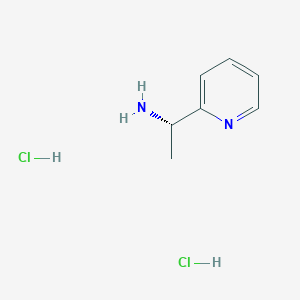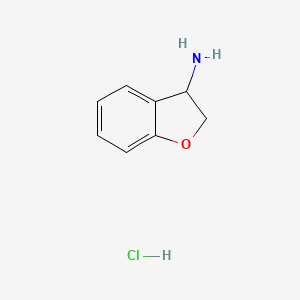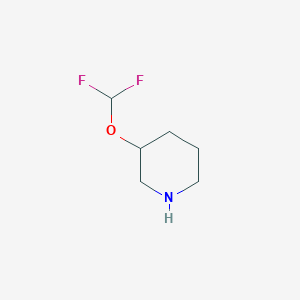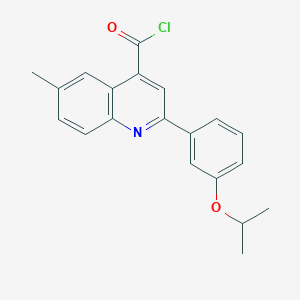
2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride” is a chemical compound used in scientific research . It is a versatile material with unique properties that make it ideal for various applications, including drug discovery and synthesis.
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación
Fluorescence Derivatization in High-Performance Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent's ability to react with various alcohols, like 1-propanol and benzyl alcohol, to produce fluorescent esters is particularly notable. This reaction facilitates their separation on a reversed-phase column, demonstrating its utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Pyridine and Fused Pyridine Derivatives
In another study, the synthesis of a new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives, was explored. This research demonstrates the versatility of compounds like 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride in synthesizing various chemically significant structures, which can be used in further chemical research and applications (Al-Issa, 2012).
As a Fluorescence Derivatization Reagent for Amines
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a structurally related compound, has also been identified as a sensitive fluorescence derivatization reagent for primary amines in liquid chromatography. This compound's ability to react with amines to form fluorescent amides under specific conditions underscores the potential of 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride in similar applications (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
Synthesis of Quinoline Derivatives
A study on the facile synthesis of tetrahydropyrimido quinoline derivatives demonstrates another area where compounds like 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride could be utilized. This synthesis involved the reaction of various chemicals, indicating the reactivity and potential applications of quinoline derivatives in chemical syntheses and possibly in pharmaceutical research (Elkholy & Morsy, 2006).
Reactivity with Other Chemical Compounds
Further research shows the reactivity of related quinoline derivatives with other chemical compounds, leading to the formation of new structures. For instance, the reaction of certain arylazides with triphenylphosphine and the formation of quinoline derivatives through different chemical processes exemplify the diverse reactivity and potential applications of these compounds in synthetic chemistry (Molina et al., 1993).
Propiedades
IUPAC Name |
6-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)24-15-6-4-5-14(10-15)19-11-17(20(21)23)16-9-13(3)7-8-18(16)22-19/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHKJPGPBIIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



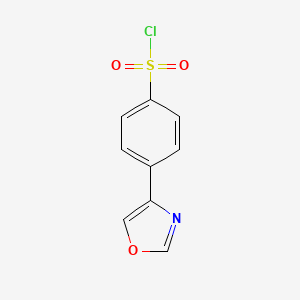
![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)
![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)
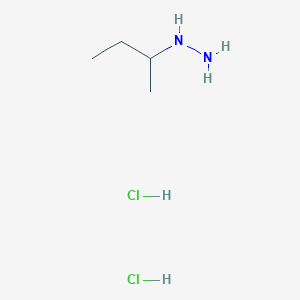
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)
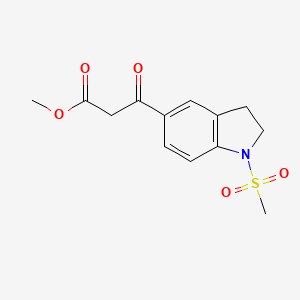
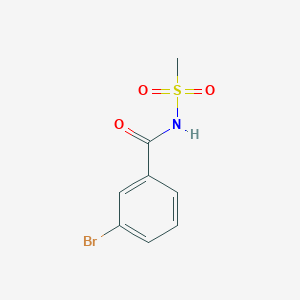
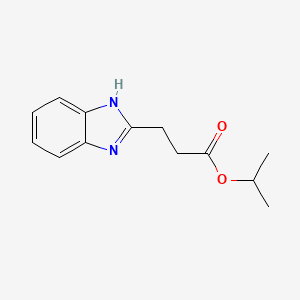
![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1393811.png)
